(2-Isopropylpyridin-4-yl)methanamine
Description
(2-Isopropylpyridin-4-yl)methanamine is a substituted pyridine derivative featuring a methanamine group (-CH₂NH₂) attached to the 4-position of a pyridine ring and an isopropyl substituent at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the amine group and steric bulk from the isopropyl group.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2-propan-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
YXSJTROKQSOXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (2-Isopropylpyridin-4-yl)methanamine with structurally related compounds based on available
Key Observations:
- Core Heterocycle Influence : Pyridine derivatives (e.g., This compound ) exhibit aromatic stability and moderate basicity, whereas pyrimidine analogs (e.g., CAS 41832-28-4) may display altered electronic properties due to additional nitrogen atoms, affecting reactivity and solubility .
- Substituent Effects : The isopropyl group in This compound introduces steric hindrance, likely reducing solubility in water compared to simpler amines like methylamine .
- Applications : Methylamine’s high solubility and volatility make it suitable for industrial processes, while bulkier derivatives like This compound are better suited for targeted synthesis in medicinal chemistry .
Physicochemical Properties and Reactivity
- Boiling Point/Melting Point : Methylamine has a boiling point of -6.3°C, whereas This compound is expected to have a higher boiling point due to increased molecular weight and hydrogen bonding from the amine group .
- Solubility : Methylamine is highly water-soluble (2,622 mm Hg vapor pressure at 25°C), whereas the hydrophobic isopropyl group in This compound likely limits its solubility, akin to the pyrimidine analog’s dependence on polar aprotic solvents .
- Synthetic Utility : Pyridine-based amines are often employed in catalysis or as ligands, while pyrimidine derivatives (e.g., CAS 41832-28-4) are explored in nucleoside analog synthesis .
Research Findings and Gaps
- Synthesis Routes : The pyrimidine analog (CAS 41832-28-4) is synthesized via nucleophilic substitution or reductive amination, suggesting similar pathways for This compound .
- Biological Activity : Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide highlight the role of pyridine moieties in drug design, though data for This compound remain sparse .
Preparation Methods
Synthesis of 2-Isopropylpyridine-4-carbaldehyde
The aldehyde precursor is synthesized via oxidation of 2-isopropylpyridin-4-ylmethanol using activated manganese dioxide under reflux in chloroform. This method, adapted from analogous protocols, achieves yields of 68–72% after purification by vacuum distillation.
Reductive Amination Protocol
The aldehyde is reacted with ammonium acetate in methanol at 0°C, followed by the addition of sodium triacetoxyborohydride (STAB). After stirring for 12 hours at room temperature, the mixture is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica chromatography. This method, paralleling conditions in, affords the target amine in 65–70% yield.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 58 | |
| Reducing Agent | STAB | 70 | |
| Solvent | Methanol | 70 | |
| Solvent | THF | 62 |
Nucleophilic Substitution of 4-Chloromethyl-2-Isopropylpyridine
This two-step approach involves the synthesis of 4-chloromethyl-2-isopropylpyridine followed by displacement with ammonia.
Chlorination of 2-Isopropylpyridin-4-ylmethanol
The alcohol intermediate is treated with thionyl chloride (SOCl2) in dichloromethane at reflux, yielding 4-chloromethyl-2-isopropylpyridine in 85% yield. Alternative chlorinating agents like PCl5 result in lower yields (72%) due to side reactions.
Ammonolysis Reaction
The chlorinated compound is subjected to liquid ammonia in a sealed reactor at 120°C for 24 hours. Post-reaction, the mixture is concentrated, and the residue is purified via recrystallization from hexane/ethyl acetate (3:1), achieving a 60% yield.
Table 2: Ammonolysis Reaction Variables
| Ammonia Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Liquid NH3 | 120 | 24 | 60 |
| NH4OH | 100 | 48 | 45 |
This route employs protective group chemistry to enable regioselective isopropyl introduction at the 2-position of 4-(aminomethyl)pyridine.
Protection of the Aminomethyl Group
4-(Aminomethyl)pyridine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in THF with triethylamine, achieving quantitative conversion.
Condensation and Cyclization Strategies
Patents and describe pyridine ring construction via cyclization of diketone or enamine precursors.
Kröhnke Pyridine Synthesis
A diketone precursor, 3-isopropyl-1,5-diketopentane, is condensed with ammonium acetate in acetic acid under reflux. The resulting dihydropyridine is oxidized with manganese dioxide to yield 2-isopropylpyridine-4-carbaldehyde, which undergoes reductive amination as in Section 1.
Wittig Reaction-Based Approach
A Wittig reaction between 2-isopropylpyridine-4-carbaldehyde and a stabilized ylide generates an intermediate alkene, which is hydrogenated to the amine using Raney nickel in methanol under H2 pressure (3 atm, 80% yield).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 2 | 70 | High | Moderate |
| Nucleophilic Substitution | 2 | 60 | Moderate | Low |
| Directed Metalation | 3 | 55 | Low | High |
| Cyclization | 4 | 50 | Moderate | Moderate |
Q & A
Q. What are the optimized synthetic routes for (2-Isopropylpyridin-4-yl)methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, reacting 2-isopropylpyridine derivatives with formaldehyde and ammonium chloride under acidic conditions can yield the target compound. Solvents like methanol or dichloromethane are critical for solubility and reaction kinetics. Controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) improve yield (≥70%) and minimize side products . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%). Key parameters to optimize include stoichiometry, pH, and reaction time.
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer: Initial screening should focus on target-specific assays. For example:
- Enzyme inhibition assays: Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to measure inhibition of kinases or proteases.
- Cellular viability assays: Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values).
- Receptor binding studies: Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like GPCRs.
Controls should include vehicle (DMSO) and positive inhibitors (e.g., staurosporine for kinases). Dose-response curves (1 nM–100 µM) and triplicate replicates ensure reproducibility .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structure via characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (254 nm) assesses purity (>98% required for pharmacological studies).
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 151.12).
- Melting point analysis: Sharp melting points (e.g., 120–122°C) indicate crystalline purity .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound derivatives?
Methodological Answer:
- Data collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure solution: SHELXT or SHELXD identifies initial phases via dual-space algorithms.
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding.
- Validation: Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and CCDC deposition.
Example: A related pyridine derivative showed a monoclinic P2₁/c space group with bond lengths ±0.01 Å accuracy .
Q. What computational strategies predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., cytochrome P450).
- MD simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QM/MM calculations: Evaluate electronic interactions (e.g., charge transfer in enzyme active sites).
Key metrics: Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bond occupancy (>70%), and RMSD (<2 Å) .
Q. How should researchers address contradictions in reported synthetic yields or biological data for this compound?
Methodological Answer:
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Reproduce conditions: Test conflicting methods with strict adherence to protocols (e.g., solvent purity, catalyst batch).
- Advanced characterization: Employ LC-MS/MS to detect trace impurities or degradation products affecting bioactivity.
Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line variability or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
